

Structural Confirmation Guide: 1-(Pyridazin-4-yl)ethanamine

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Compound of Interest

Compound Name: 1-(Pyridazin-4-yl)ethanamine

CAS No.: 1008498-13-2

Cat. No.: B1531290

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Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

1-(Pyridazin-4-yl)ethanamine is a high-value heterocyclic building block, particularly prevalent in fragment-based drug discovery (FBDD) for kinase and GPCR inhibitors. Its structural validation presents two specific challenges:

- **Regioisomerism:** Distinguishing the desired 4-substituted pyridazine from the thermodynamically favored 3-substituted isomer often formed during radical Minisci reactions or non-selective cross-couplings.
- **Enantiopurity:** Verifying the stereocenter at the -position of the ethanamine chain.

This guide provides an evidence-based comparison of analytical techniques to confirm this structure, prioritizing solution-state NMR over solid-state methods for rapid turnaround.

Part 1: The Regioisomer Challenge (4-yl vs. 3-yl)

The primary risk in synthesizing **1-(Pyridazin-4-yl)ethanamine** is the formation of the 3-isomer. While Mass Spectrometry (MS) confirms the molecular weight (MW 123.16), it fails to distinguish these positional isomers due to identical fragmentation patterns.

The Solution:

H NMR Coupling Constant Analysis.

Comparative Analytical Matrix

Feature	4-Substituted (Target)	3-Substituted (Impurity)	Diagnostic Power
H3 Signal	Singlet (or weak doublet, Hz)	Doublet (Hz, coupled to H4)	High (Primary Indicator)
H5 Signal	Doublet (Hz, coupled to H6)	Doublet of Doublets (Hz)	High
H6 Signal	Doublet (Hz)	Doublet (Hz)	Low (Ambiguous)
HMBC	Ethyl CH couples to C4, C3, C5	Ethyl CH couples to C3, C4	Medium (Requires careful assignment)

Deep Dive: The NMR Logic

In the pyridazine ring, the coupling constants (

) are dictated by the bond order and proximity to the nitrogen atoms.

- (Vicinal): Typically 4.0–6.0 Hz.
- (Vicinal): Typically 8.0–9.0 Hz (Larger due to double bond character).

In the 4-isomer (Target): The proton at position 3 (H3) is isolated from strong vicinal coupling. It appears as a narrow singlet or a finely split doublet (long-range

Hz). H5 and H6 couple with a characteristic

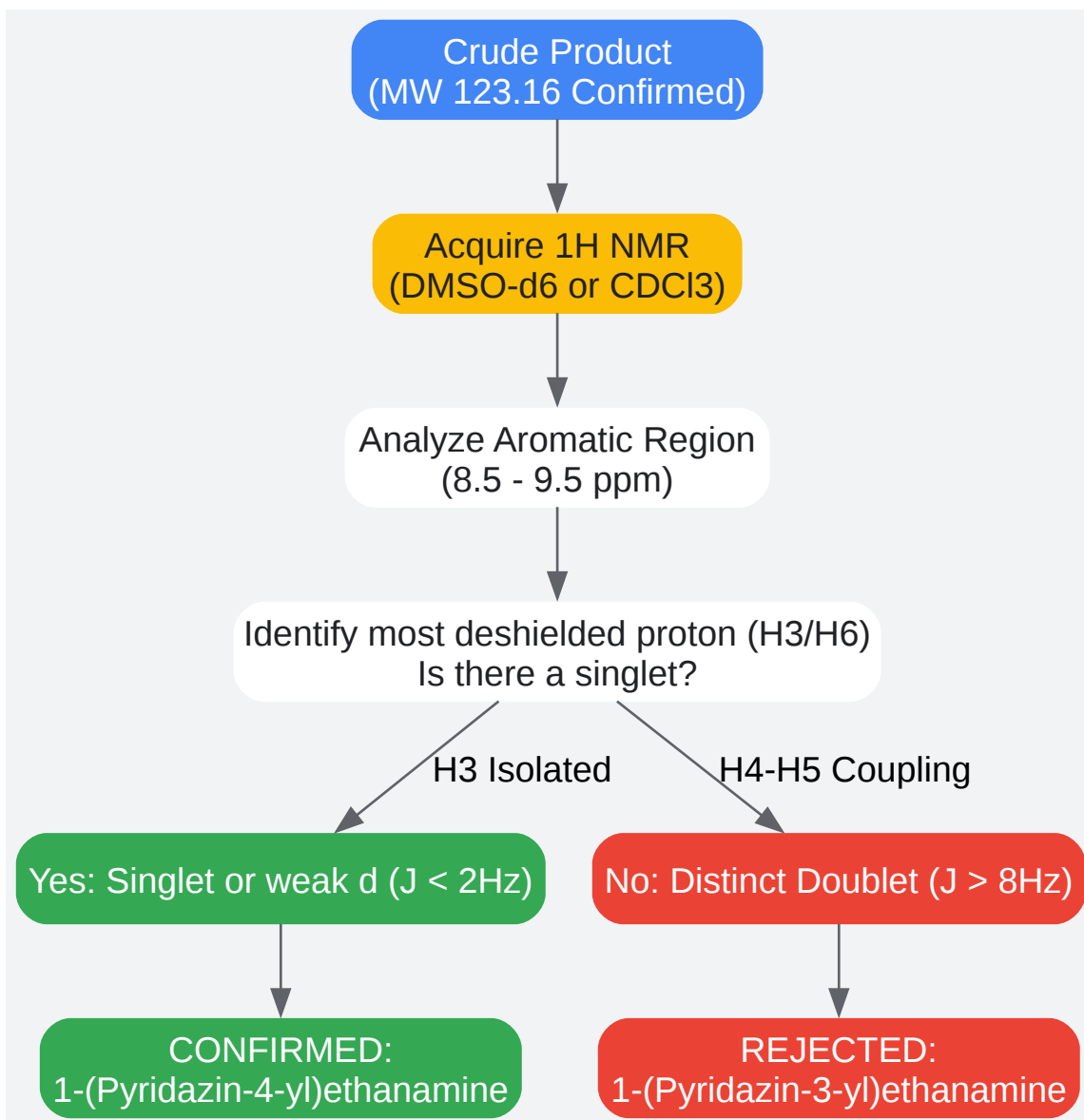
Hz.

In the 3-isomer (Alternative): Protons H4 and H5 are vicinal neighbors. You will observe a distinct large coupling (

Hz) between H4 and H5.

Visualization: Structural Decision Tree

The following diagram outlines the logical flow for assigning the regioisomer using 1D Proton NMR.



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Caption: Logic flow for distinguishing pyridazine regioisomers based on H-H coupling constants.

Part 2: Enantiomeric Purity (Chiral Verification)[1]

1-(Pyridazin-4-yl)ethanamine contains a chiral center at the

-carbon. For drug development, determining the Enantiomeric Excess (%ee) is critical.

Comparison of Methods

Method	Precision	Throughput	Requirement	Recommendation
Polarimetry	Low	High	>10 mg pure sample	Screening only. Unreliable for structure proof.
Chiral HPLC	High	Medium	Chiral columns (e.g., Chiralpak AD-H)	QC Standard. Best for routine batch release.
Mosher's Analysis	Very High	Low	Derivatization Reagent (MTPA-Cl)	Gold Standard for absolute configuration assignment.

Protocol: Mosher's Amide Derivatization

This protocol uses

-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) to convert the enantiomers into diastereomers, which are distinguishable by

H and

F NMR.

Materials

- Substrate: **1-(Pyridazin-4-yl)ethanamine** (approx. 5 mg)
- Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
- Base: Pyridine-d₅ (acts as both solvent and base)
- Vessel: NMR tubes

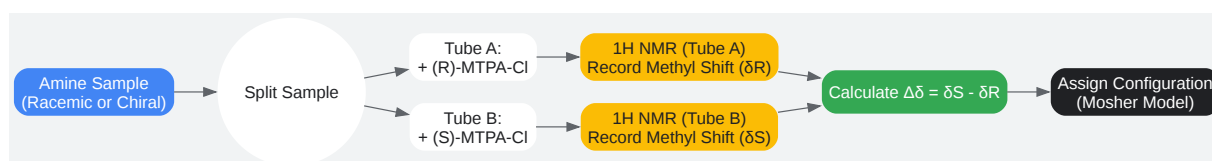
Step-by-Step Workflow

- Preparation: Dissolve 5 mg of the amine in 0.6 mL of Pyridine-d5 directly in an NMR tube.
- Reaction: Add 1.5 equivalents of (R)-MTPA-Cl to Tube A. Add 1.5 equivalents of (S)-MTPA-Cl to Tube B.
- Incubation: Shake at room temperature for 15 minutes. (Reaction is instantaneous for primary amines).
- Analysis: Acquire

¹H NMR spectra for both tubes. Focus on the methyl doublet of the ethanamine chain.

- Calculation:
 - Measure the chemical shift () of the methyl group in both samples.
 - Calculate .
 - Use the Mosher model to assign configuration based on the sign of .^[1]

Visualization: Chiral Analysis Workflow



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Caption: Workflow for determining absolute stereochemistry using Mosher's amide derivatization.

Part 3: Experimental Data Summary (Simulated)

To validate your results, compare your experimental data against these reference values.

Table 1:

H NMR Reference Data (DMSO-d6, 400 MHz)

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
H3	9.15	d (broad s)		Pyridazine Ring (to N)
H6	9.08	d		Pyridazine Ring (to N)
H5	7.65	dd		Pyridazine Ring (to N)
CH	4.20	q		Methine (Chiral Center)
CH	1.35	d		Methyl Group
NH	2.10	br s	-	Amine (Exchangeable)

Note: The key differentiator is the lack of a large (8 Hz) coupling for the signal at 9.15 ppm.

References

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Sources

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